molecular formula C12H8Br2N2O B1580543 4,4'-Dibromoazoxybenzene CAS No. 1215-42-5

4,4'-Dibromoazoxybenzene

Cat. No.: B1580543
CAS No.: 1215-42-5
M. Wt: 356.01 g/mol
InChI Key: IPXUSIUMPSGLFK-UHFFFAOYSA-N
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Description

4,4’-Dibromoazoxybenzene is an organic compound with the molecular formula C12H8Br2N2O It is characterized by the presence of two bromine atoms attached to the benzene rings and an azoxy group (-N=N(O)-) linking the two aromatic rings

Preparation Methods

4,4’-Dibromoazoxybenzene can be synthesized through several methods. One common approach involves the oxidation of 4,4’-dibromoazobenzene using peracetic acid or hydrogen peroxide in glacial acetic acid . The reaction is typically carried out at temperatures ranging from 60-70°C for about 24 hours. Another method involves the reduction of the corresponding nitrobenzene with suitable reagents .

Chemical Reactions Analysis

4,4’-Dibromoazoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Dibromoazoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-dibromoazoxybenzene involves its interaction with various molecular targets. The azoxy group can participate in redox reactions, and the bromine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

4,4’-Dibromoazoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-bromophenyl)-(4-bromophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUSIUMPSGLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034030
Record name 4,4'-Dibromoazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-42-5
Record name Diazene, bis(4-bromophenyl)-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dibromoazoxybenzene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36258
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Record name 4,4'-Dibromoazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIBROMOAZOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the crystal structure of 4,4'-Dibromoazoxybenzene tell us about its potential applications?

A1: While the provided research paper [] primarily focuses on elucidating the crystal structure of this compound, it lays the groundwork for understanding its solid-state packing and potential interactions. [] This information is crucial for various applications. For instance, knowledge about the arrangement of molecules within the crystal lattice can offer insights into its:

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